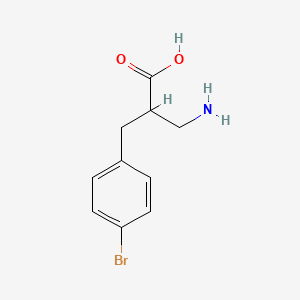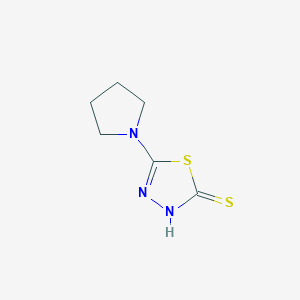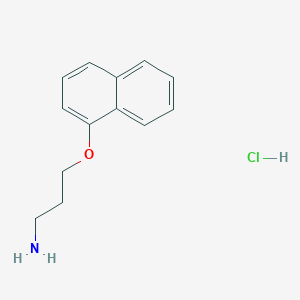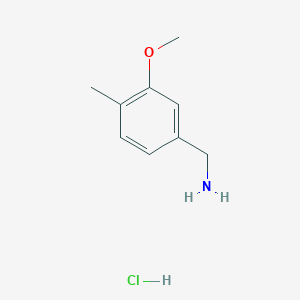
2-氨基甲基-3-(4-溴苯基)丙酸
描述
“2-Aminomethyl-3-(4-bromophenyl)propionic acid” is a chemical compound with the molecular formula C10H12BrNO2 . It is a white to yellow solid and is used in proteomics research .
Synthesis Analysis
While specific synthesis methods for “2-Aminomethyl-3-(4-bromophenyl)propionic acid” were not found, a related compound, “2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid”, has been synthesized and studied . The synthesis involved the incorporation of a single β-amino acid moiety in a highly amyloidogenic peptide sequence .Molecular Structure Analysis
The molecular structure of “2-Aminomethyl-3-(4-bromophenyl)propionic acid” consists of a bromobenzyl group attached to a beta-alanine . The InChI code for this compound is 1S/C10H12BrNO2/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H,13,14) .Physical and Chemical Properties Analysis
“2-Aminomethyl-3-(4-bromophenyl)propionic acid” has a molecular weight of 258.11 . It is a white to yellow solid and should be stored at room temperature .科学研究应用
酞菁的合成
2-氨基甲基-3-(4-溴苯基)丙酸的一种应用是在单异构酞菁和酞菁-富勒烯二元体的合成和表征中。 这些化合物因其稳定性和电子性质而成为材料科学中的重要物质,使其在光伏电池和半导体领域发挥作用 .
蛋白质组学研究
该化合物也应用于蛋白质组学研究。蛋白质组学涉及对蛋白质,特别是其结构和功能的大规模研究。 该化合物的特性可能有助于理解生物系统中的蛋白质相互作用和功能 .
淀粉样蛋白纤维抑制
另一个应用是在淀粉样蛋白纤维的研究中,淀粉样蛋白纤维与多种疾病有关,包括阿尔茨海默病。 该化合物已被用于抑制淀粉样蛋白纤维的形成,这对于理解疾病机制和开发治疗策略至关重要 .
嘧啶的合成
安全和危害
作用机制
Target of Action
It is common for such compounds to interact with various enzymes, receptors, or proteins within the body, which then mediate their effects .
Mode of Action
It is known that the compound contains a bromophenyl group, which can potentially undergo reactions at the benzylic position . This could influence its interaction with its targets.
Biochemical Pathways
The incorporation of a single β-amino acid moiety in a highly amyloidogenic peptide sequence resulted in the complete inhibition of amyloid fibril formation . This suggests that the compound may have a role in modulating protein folding and aggregation pathways.
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination .
Result of Action
Based on its potential to inhibit amyloid fibril formation, it could have implications in diseases characterized by protein misfolding and aggregation .
Action Environment
The action of 2-Aminomethyl-3-(4-bromophenyl)propionic acid can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound is stored at room temperature, suggesting that it is stable under normal environmental conditions .
生化分析
Biochemical Properties
2-Aminomethyl-3-(4-bromophenyl)propionic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target molecules. For instance, it may interact with enzymes involved in amino acid metabolism, potentially inhibiting or activating their functions. These interactions can lead to changes in the enzyme’s activity, affecting the overall metabolic pathways in which they are involved .
Cellular Effects
2-Aminomethyl-3-(4-bromophenyl)propionic acid has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, it may alter metabolic pathways by interacting with key enzymes, thereby impacting the production and utilization of cellular energy .
Molecular Mechanism
The molecular mechanism of 2-aminomethyl-3-(4-bromophenyl)propionic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific sites on enzymes, altering their conformation and activity. This binding can either inhibit or activate the enzyme, depending on the nature of the interaction. Furthermore, 2-aminomethyl-3-(4-bromophenyl)propionic acid can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-aminomethyl-3-(4-bromophenyl)propionic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to 2-aminomethyl-3-(4-bromophenyl)propionic acid can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-aminomethyl-3-(4-bromophenyl)propionic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. Additionally, high doses of 2-aminomethyl-3-(4-bromophenyl)propionic acid may result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
2-Aminomethyl-3-(4-bromophenyl)propionic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in amino acid metabolism and energy production. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. These interactions can have downstream effects on cellular energy balance and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 2-aminomethyl-3-(4-bromophenyl)propionic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of 2-aminomethyl-3-(4-bromophenyl)propionic acid can influence its activity and function, as its accumulation in specific tissues or organelles may enhance or inhibit its effects .
Subcellular Localization
The subcellular localization of 2-aminomethyl-3-(4-bromophenyl)propionic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the cytoplasm, nucleus, or other organelles, where it can interact with target biomolecules and exert its effects. The localization of 2-aminomethyl-3-(4-bromophenyl)propionic acid can impact its activity and function, as its presence in specific subcellular regions may enhance its interactions with target molecules .
属性
IUPAC Name |
2-(aminomethyl)-3-(4-bromophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIMDBLWVUDOQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CN)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674212 | |
| Record name | 2-(Aminomethyl)-3-(4-bromophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910443-87-7 | |
| Record name | 2-(Aminomethyl)-3-(4-bromophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-{5-[(Diethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride](/img/structure/B1522193.png)
![2-[Benzyl(methyl)amino]acetic acid hydrochloride](/img/structure/B1522194.png)

![6-Bromo-8-methoxy-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1522199.png)

amine hydrochloride](/img/structure/B1522201.png)


![3,3-Dimethyl-8-oxa-2,4,5-triazatricyclo[7.4.0.0^{2,6}]trideca-1(9),5,10,12-tetraene hydrochloride](/img/structure/B1522206.png)
![3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1522208.png)
